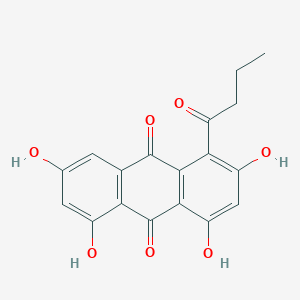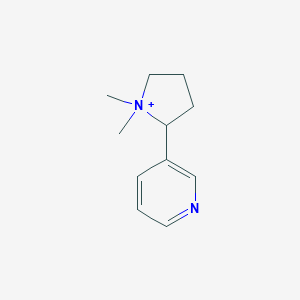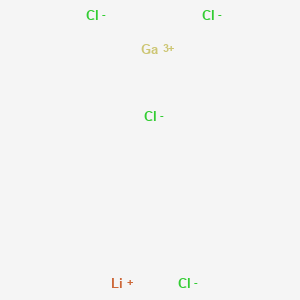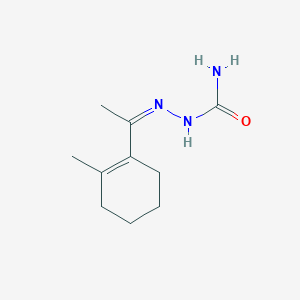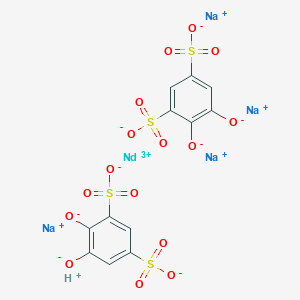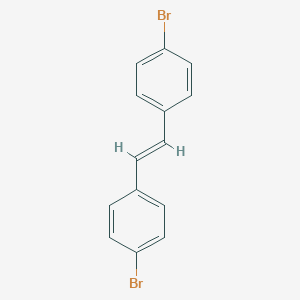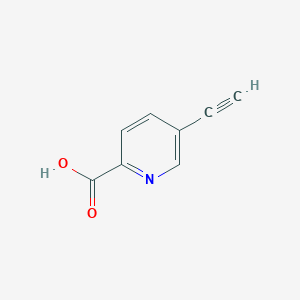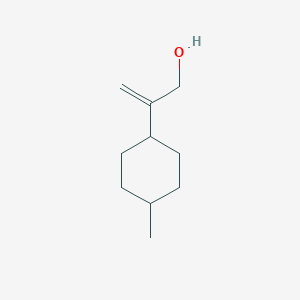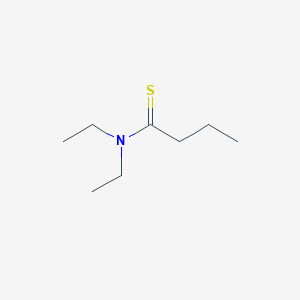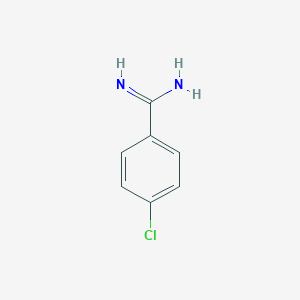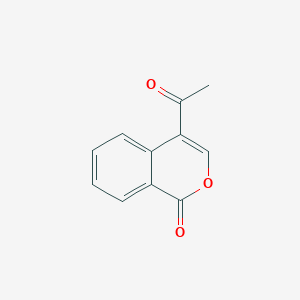
4-Acetylisocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylisocoumarin is a chemical compound that belongs to the coumarin family. It is a derivative of isocoumarin, which is a naturally occurring compound found in many plants. 4-Acetylisocoumarin has gained significant attention in recent years due to its potential application in scientific research.
Wirkmechanismus
The mechanism of action of 4-Acetylisocoumarin is not yet fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, scavenging of free radicals, and modulation of enzyme activity.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Acetylisocoumarin has various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and enhance the activity of antioxidant enzymes. It has also been shown to have a protective effect on the cardiovascular system and improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Acetylisocoumarin is its high purity and stability, which makes it ideal for use in lab experiments. However, its limited solubility in water can pose a challenge in some experiments. Additionally, its potential toxicity at high concentrations should be taken into consideration.
Zukünftige Richtungen
There are several future directions for the study of 4-Acetylisocoumarin. One potential area of research is the development of novel therapeutic agents based on its structure. Another area of interest is the investigation of its potential application in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand its mechanism of action and potential toxicity.
In conclusion, 4-Acetylisocoumarin is a promising compound with potential application in scientific research. Its synthesis method is well-established, and it has been extensively studied for its therapeutic properties. Future research is needed to fully understand its mechanism of action and potential application in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-Acetylisocoumarin can be achieved through various methods. One of the most common methods is the reaction of isocoumarin with acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
4-Acetylisocoumarin has been extensively studied for its potential application in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
16385-16-3 |
|---|---|
Produktname |
4-Acetylisocoumarin |
Molekularformel |
C11H8O3 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
4-acetylisochromen-1-one |
InChI |
InChI=1S/C11H8O3/c1-7(12)10-6-14-11(13)9-5-3-2-4-8(9)10/h2-6H,1H3 |
InChI-Schlüssel |
CDKQBDUTSTYSQN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=COC(=O)C2=CC=CC=C21 |
Kanonische SMILES |
CC(=O)C1=COC(=O)C2=CC=CC=C21 |
Andere CAS-Nummern |
16385-16-3 |
Synonyme |
4-acetyl-isocoumarin 4-acetylisocoumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



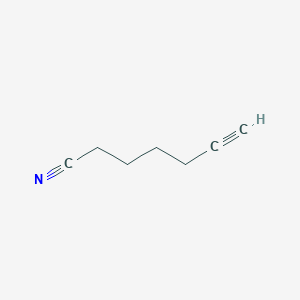
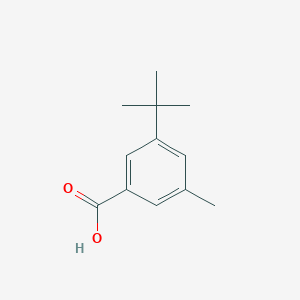
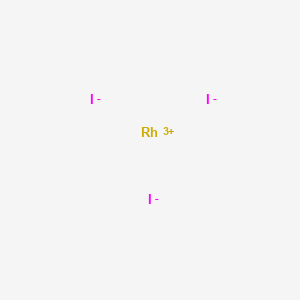
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
